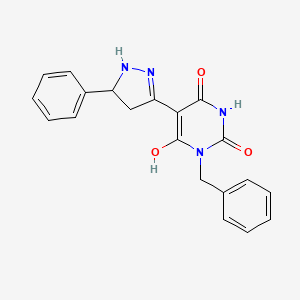![molecular formula C19H22N4O3S2 B11331108 2-{2-[(4-Oxo-3,4,5,6,7,8-hexahydroquinazolin-2-YL)sulfanyl]acetamido}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B11331108.png)
2-{2-[(4-Oxo-3,4,5,6,7,8-hexahydroquinazolin-2-YL)sulfanyl]acetamido}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{2-[(4-Oxo-3,4,5,6,7,8-hexahydroquinazolin-2-YL)sulfanyl]acetamido}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a complex organic compound that features a quinazolinone and benzothiophene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[(4-Oxo-3,4,5,6,7,8-hexahydroquinazolin-2-YL)sulfanyl]acetamido}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the quinazolinone and benzothiophene intermediates, followed by their coupling through a thiourea linkage. The reaction conditions often require the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to improve yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-{2-[(4-Oxo-3,4,5,6,7,8-hexahydroquinazolin-2-YL)sulfanyl]acetamido}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the amide or thiourea moieties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
2-{2-[(4-Oxo-3,4,5,6,7,8-hexahydroquinazolin-2-YL)sulfanyl]acetamido}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 2-{2-[(4-Oxo-3,4,5,6,7,8-hexahydroquinazolin-2-YL)sulfanyl]acetamido}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves its interaction with specific molecular targets. The quinazolinone moiety may interact with enzymes or receptors, modulating their activity. The benzothiophene component could contribute to the compound’s binding affinity and specificity. Overall, the compound’s effects are mediated through its ability to alter biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
(4-Oxo-3,4,5,6,7,8-hexahydroquinazolin-2-yl)thiourea: Shares the quinazolinone moiety and thiourea linkage.
4-Hydroxy-2,2,6,6-tetramethylpiperidine-1-oxyl: Contains a similar heterocyclic structure.
Uniqueness
2-{2-[(4-Oxo-3,4,5,6,7,8-hexahydroquinazolin-2-YL)sulfanyl]acetamido}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is unique due to its combination of quinazolinone and benzothiophene moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C19H22N4O3S2 |
|---|---|
Molecular Weight |
418.5 g/mol |
IUPAC Name |
2-[[2-[(4-oxo-5,6,7,8-tetrahydro-3H-quinazolin-2-yl)sulfanyl]acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
InChI |
InChI=1S/C19H22N4O3S2/c20-16(25)15-11-6-2-4-8-13(11)28-18(15)22-14(24)9-27-19-21-12-7-3-1-5-10(12)17(26)23-19/h1-9H2,(H2,20,25)(H,22,24)(H,21,23,26) |
InChI Key |
RXSVBENRVOKYOZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C(=O)NC(=N2)SCC(=O)NC3=C(C4=C(S3)CCCC4)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-fluoro-N-[3-(5-methylthiophen-2-yl)-1,2,4-thiadiazol-5-yl]benzamide](/img/structure/B11331036.png)

![N-[4-(dimethylamino)benzyl]-2-methoxy-N-(pyridin-2-yl)benzamide](/img/structure/B11331044.png)
![1-(4-{4-[(4-Chlorophenyl)sulfonyl]-2-(4-methylphenyl)-1,3-oxazol-5-yl}piperazin-1-yl)ethanone](/img/structure/B11331051.png)

![Methyl 5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B11331079.png)
![N-(2-chlorophenyl)-2-(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide](/img/structure/B11331082.png)
methanone](/img/structure/B11331083.png)
![(5Z)-1-butyl-5-[5-(3,4-dimethoxyphenyl)pyrazolidin-3-ylidene]-2-sulfanylpyrimidine-4,6(1H,5H)-dione](/img/structure/B11331084.png)
![2-{[5-(Propylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamide](/img/structure/B11331100.png)
![2-methyl-N-(4-methylphenyl)-6-[4-(3-nitrobenzoyl)piperazin-1-yl]pyrimidin-4-amine](/img/structure/B11331101.png)
![Ethyl 1-({1-[(3-methylbenzyl)sulfonyl]piperidin-4-yl}carbonyl)piperidine-4-carboxylate](/img/structure/B11331103.png)

![1-[(2-fluorobenzyl)sulfonyl]-N,N-dimethylpiperidine-4-carboxamide](/img/structure/B11331116.png)
